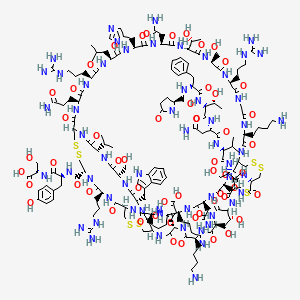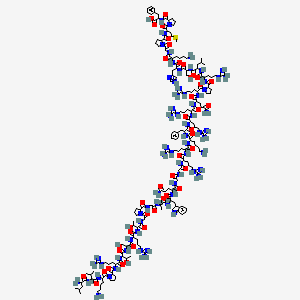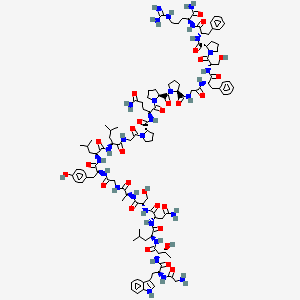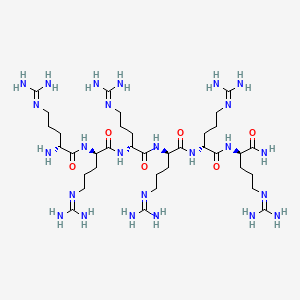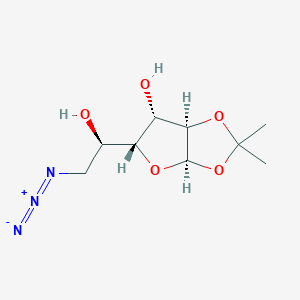
6-Azido-6-deoxy-1,2-O-isopropylidene-a-D-glucofuranose
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Synthesis Analysis
The synthesis of related derivatives starts with azido-deoxy glucose compounds, which are further processed through various chemical reactions. For instance, the synthesis of 5-amino-5-deoxy-1,2-O-isopropylidene-α-D-glucofuranose involves the reduction of 5-azido-5-deoxy-1,2:3,4-O-diisopropylidene-α-D-glucofuranose and subsequent deprotection steps (Gottschaldt et al., 2004). Similar synthetic routes are employed for the creation of structurally related compounds, which are key intermediates in the synthesis of various complex molecules.
Molecular Structure Analysis
Molecular structure analysis involves determining the configuration and conformation of these glucose derivatives. X-ray crystallography and NMR studies are common methods used to elucidate the structure of such compounds. For example, analysis of related compounds like 3-O-(6-O-acetyl-2,3-anhydro-4-deoxy-α-L-ribo-hexopyranosyl)-1,2:5,6-di-O-isopropylidene-α-D-glucofuranose reveals detailed insights into the stereochemistry and molecular conformation, aiding in understanding how structural features influence chemical reactivity and interaction with biological molecules (Krajewski et al., 1984).
Scientific Research Applications
1. Crystal Structure Analysis
- Methods of Application : The compound was synthesized from D-glucose. Selective tosylation of the primary hydroxyl group, followed by nucleophilic displacement with sodium azide afforded the title compound .
- Results or Outcomes : The study resulted in the successful crystallization of the compound. The THF ring is twisted and the dioxolane ring adopts an envelope conformation. The dihedral angle between the rings is 67.50 (13) .
2. Synthesis of Porphyrinoids
- Summary of Application : The compound can be used in the synthesis of porphyrinoids, which are aromatic macrocycles that exhibit particularly interesting photophysical, photochemical, semiconducting, and photoconducting properties .
- Methods of Application : The reaction between organic azides and alkyne derivatives via the Cu (I)-catalyzed azide–alkyne cycloaddition (CuAAC) is an efficient strategy to combine phthalocyanines and analogues with different materials .
- Results or Outcomes : This approach is being used to conjugate phthalocyanines with carbohydrates and to obtain new sophisticated molecules. This results in new systems with significant potential applications .
3. Synthesis of Biologically Active L-acovenose
- Summary of Application : The compound can be used as a starting material to prepare biologically active L-acovenose .
- Methods of Application : The specific methods of application are not detailed in the source, but it typically involves chemical reactions to convert the starting material into the desired product .
- Results or Outcomes : The synthesis of L-acovenose can lead to the production of biologically active compounds, which can have various applications in medical and pharmaceutical research .
4. Synthesis of 6-Deoxy-L-Idose
- Summary of Application : The compound can be used as a starting material to prepare 6-deoxy-L-idose .
- Methods of Application : The specific methods of application are not detailed in the source, but it typically involves chemical reactions to convert the starting material into the desired product .
- Results or Outcomes : The synthesis of 6-deoxy-L-idose can lead to the production of new compounds, which can have various applications in chemical and pharmaceutical research .
5. Synthesis of Carbanucleoside Enantiomers
- Summary of Application : The compound can be used as a starting material to prepare carbanucleoside enantiomers .
- Methods of Application : The specific methods of application are not detailed in the source, but it typically involves chemical reactions to convert the starting material into the desired product .
- Results or Outcomes : The synthesis of carbanucleoside enantiomers can lead to the production of new compounds, which can have various applications in chemical and pharmaceutical research .
6. Synthesis of Water-Soluble and Reactive Biopolymer Derivative
- Summary of Application : The compound can be used in the synthesis of a water-soluble and reactive biopolymer derivative .
- Methods of Application : The reaction between 6-deoxy-6-azido cellulose and carboxypropyltrimethylammonium chloride in the presence of N, N′-carbonyldiimidazole yielded 6-deoxy-6-azido cellulose-2,3-O-[4-(N,N,N-trimethylammonium)]butyrate chloride .
- Results or Outcomes : The resulting products are water soluble provided that the content of cationic groups is sufficiently high .
7. Synthesis of Heparin-Like GAGs
- Summary of Application : The compound can be used as a highly valuable intermediate towards the synthesis of heparin-like Glycosaminoglycans (GAGs) .
- Methods of Application : The specific methods of application are not detailed in the source, but it typically involves chemical reactions to convert the starting material into the desired product .
- Results or Outcomes : The synthesis of heparin-like GAGs can lead to the production of biologically active compounds, which can have various applications in medical and pharmaceutical research .
8. Development of Advanced Drug Delivery Platforms
- Summary of Application : Leveraging its azido group, this compound facilitates effortless labeling and conjugation with diverse molecules, thus enabling the development of advanced drug delivery platforms .
- Methods of Application : The specific methods of application are not detailed in the source, but it typically involves chemical reactions to convert the starting material into the desired product .
- Results or Outcomes : The development of advanced drug delivery platforms can lead to the production of new systems for the identification and management of diseases .
9. Synthesis of Sophisticated Molecules
- Summary of Application : The reaction between organic azides and alkyne derivatives via the Cu (I)-catalyzed azide–alkyne cycloaddition (CuAAC) is an efficient strategy to combine phthalocyanines and analogues with different materials .
- Methods of Application : The reaction between the alkynyl component and 6-azido-6-deoxy-1,2:3,4-di-O-isopropylidene-α-D-galactose in ethanol, in the presence of Cu/CuSO4 .
- Results or Outcomes : This approach is also being relevant to conjugate phthalocyanines with carbohydrates and to obtain new sophisticated molecules; in such way, new systems with significant potential applications become available .
properties
IUPAC Name |
(3aR,5R,6S,6aR)-5-[(1R)-2-azido-1-hydroxyethyl]-2,2-dimethyl-3a,5,6,6a-tetrahydrofuro[2,3-d][1,3]dioxol-6-ol |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H15N3O5/c1-9(2)16-7-5(14)6(15-8(7)17-9)4(13)3-11-12-10/h4-8,13-14H,3H2,1-2H3/t4-,5+,6-,7-,8-/m1/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MAJOJEYOMRHMDB-OZRXBMAMSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(OC2C(C(OC2O1)C(CN=[N+]=[N-])O)O)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1(O[C@@H]2[C@H]([C@H](O[C@@H]2O1)[C@@H](CN=[N+]=[N-])O)O)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H15N3O5 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
245.23 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-Azido-6-deoxy-1,2-O-isopropylidene-a-D-glucofuranose | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

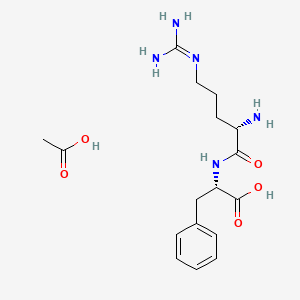
![diexo-3-Amino-bicyclo[2.2.1]hept-5-ene-2-carboxylic acid ethyl ester hydrochloride](/img/structure/B1139610.png)
![Ethanone, 1-[(2R,3S)-3-pentyloxiranyl]- (9CI)](/img/no-structure.png)
![1,1'-[1,3-Phenylenebis-(methylene)]-bis-(1,4,8,11-tetraazacyclotetradecane) octahydrochloride](/img/structure/B1139614.png)
